C17H22BrNO4
Scopolamine hydrobromide
CAS No.: 114-49-8
Cat. No.: VC21336867
Molecular Formula: C17H21NO4.BrH
C17H22BrNO4
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114-49-8 |
---|---|
Molecular Formula | C17H21NO4.BrH C17H22BrNO4 |
Molecular Weight | 384.3 g/mol |
IUPAC Name | [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
Standard InChI | InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |
Standard InChI Key | WTGQALLALWYDJH-BKODDQECSA-N |
Isomeric SMILES | CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Impurities | (1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |
SMILES | CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Canonical SMILES | CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Colorform | Viscous liquid |
Melting Point | 387 °F (decomposes) (NTP, 1992) |
Introduction
Chemical Identity and Properties
Scopolamine hydrobromide is the hydrobromide salt form of scopolamine, an anticholinergic tropane alkaloid. The parent compound scopolamine has the chemical formula C₁₇H₂₁NO₄ with an average molecular weight of 303.3529 . Chemically, it is identified as (1S,3S,5R,6R,7S)-6,7-Epoxytropan-3-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide, though it is known by several synonyms including:
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(-)-hyoscine hydrobromide
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(-)-scopolamine hydrobromide
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Hyoscine hydrobromide
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6-beta,7-beta-Epoxy-3-alpha-tropanyl S-(-)-tropate hydrobromide
The molecular structure of scopolamine contains an aliphatic epoxide moiety which has been identified as potentially significant for its biological activity, though this feature has also raised questions regarding its potential as a biological alkylating agent in toxicological studies .
Pharmacological Profile
Mechanism of Action
Scopolamine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors throughout the body. By blocking these receptors, it prevents the neurotransmitter acetylcholine from binding and exerting its effects on various organ systems. This anticholinergic mechanism impacts both the central and peripheral nervous systems, resulting in its characteristic physiological effects and therapeutic applications .
The compound's ability to cross the blood-brain barrier distinguishes it from some other anticholinergic agents, allowing it to produce central effects that are particularly relevant to its anti-motion sickness properties and sedative capabilities.
Pharmacokinetics
The pharmacokinetic profile of scopolamine hydrobromide varies significantly depending on the route of administration. When delivered transdermally (its most common modern application for motion sickness), it provides sustained release with extended duration of action. When administered parenterally or ophthalmically, onset of action is more rapid with shorter duration .
Clinical Applications
Approved Indications
Scopolamine hydrobromide has received regulatory approval for several medical applications:
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Prevention and treatment of motion sickness (primarily via transdermal delivery)
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Preanesthetic medication to reduce secretions and induce sedation
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Ophthalmic applications for pupillary dilation and cycloplegia
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Management of nausea and vomiting in specific clinical scenarios
The compound's versatility across different administration routes has made it valuable in multiple medical specialties, from anesthesiology to ophthalmology to travel medicine.
Formulations and Administration Routes
Scopolamine hydrobromide is available in multiple pharmaceutical formulations tailored to specific clinical needs:
Table 1: Formulations and Routes of Administration
Formulation | Route of Administration | Primary Clinical Application |
---|---|---|
Transdermal patch | Cutaneous | Motion sickness prevention |
Injectable solution | IV/IM/SC | Preanesthetic medication |
Ophthalmic solution | Ocular | Pupillary dilation, cycloplegia |
Oral tablets | Oral | Less common; variable absorption |
The transdermal delivery system represents the most significant modern application, as it provides controlled release that maintains therapeutic blood levels while minimizing adverse effects associated with fluctuating drug concentrations .
Study Design | Species | Key Findings |
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16-day study | Mice | Bilateral pupillary dilation; increased relative liver weights; no significant mortality at therapeutic-relevant doses |
14-week study | Rats | Dose-dependent mortality at doses ≥45 mg/kg; reduced body weight; bilateral pupillary dilation; reddening of eyes |
14-week study | Mice | Mortality at doses ≥135 mg/kg; reduced body weight; bilateral pupillary dilation; behavioral changes (hyperactivity/hypoactivity); neutrophilia |
These studies revealed dose-dependent toxicity primarily manifesting as anticholinergic effects, with significant adverse outcomes occurring only at doses substantially higher than those used clinically in humans .
Of particular interest, scopolamine was evaluated as a potential carcinogen due to its aliphatic epoxide moiety, which theoretically could act as a biological alkylating agent. Genetic toxicology studies were conducted in Salmonella typhimurium, cultured Chinese hamster ovary cells, and mouse peripheral blood erythrocytes to assess this potential risk .
Region | Product Types | Primary Indications |
---|---|---|
United States | Transdermal patches, injectable solutions, ophthalmic preparations | Motion sickness, preanesthetic sedation, ophthalmic procedures |
European Union | Similar range of formulations, with some regional variations | Similar indications, with country-specific approvals |
Australia/New Zealand | Transdermal systems, injections, ophthalmic solutions | Consistent with global applications |
Compounded Formulations
In addition to commercially manufactured products, scopolamine hydrobromide has been utilized in compounded preparations. A survey of medical professionals documented in a FDA-related report indicated various compounded applications, though specific formulation details were limited in the available search results .
Manufacturing Considerations
The production of scopolamine hydrobromide involves either extraction from plant sources (particularly Solanaceae family plants) or synthetic methods. Recent patent activity suggests ongoing innovation in manufacturing methods for this compound . Quality control in production is essential given the compound's potent pharmacological activity and potential for adverse effects at excessive doses.
Future Perspectives and Research Directions
Current research involving scopolamine hydrobromide appears to focus on optimizing delivery systems, refining dosing protocols for established indications, and potentially exploring new therapeutic applications. The compound's well-characterized pharmacological profile and established safety record at appropriate doses continue to make it relevant in contemporary medicine.
Additionally, the compound serves as an important pharmacological tool in neuroscience research, particularly in studies of memory and cognitive function, where it has been used experimentally to induce temporary memory impairments that model certain aspects of cognitive disorders.
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